molecular formula C15H18ClNO B1419612 (4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride CAS No. 1067902-56-0

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride

Cat. No. B1419612
M. Wt: 263.76 g/mol
InChI Key: CYCQTWANOVNFNN-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that is structurally related to ketamine and phencyclidine (PCP). MXE has gained popularity among recreational drug users due to its dissociative and hallucinogenic effects. However, the scientific community has been studying its potential therapeutic applications and mechanism of action.

Scientific Research Applications

  • Synthesis and Characterization

    • The compound has been utilized as a precursor in the synthesis of various novel compounds. For instance, it was involved in the formation of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, achieved through a high yielding polyphosphoric acid condensation route, with subsequent spectroscopic characterization using techniques like FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry (Shimoga, Shin, & Kim, 2018).
    • A similar synthetic application was noted in the creation of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives. These compounds were synthesized from a mixture including 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and demonstrated interesting antimicrobial activity (Chaudhari, 2012).
  • Spectral Analysis and Compound Formation

    • The compound was also involved in the creation of a novel coumarin derivative through a reaction with 4-chloro-3-nitrocoumarin, yielding 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one. Detailed spectral analysis, including one- and two-dimensional NMR techniques, was performed to confirm the structure and study the spatial orientation of the arylamino substituent and the coumarin core (Dekić et al., 2020).
  • Role in Photocytotoxicity and Cellular Imaging

    • Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, were synthesized and studied for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light, indicating potential applications in medical imaging and treatment (Basu et al., 2014).
  • Molecular and Synthetic Chemistry

    • The compound was used in the synthesis of 2-Arylmorpholine Hydrochloride, showcasing a method that could be potentially applied in pharmaceutical synthesis and research (Ai-xi, 2005).
    • Additionally, it was used in the synthesis of dicarboxylic acid amides and diamides based on [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine, further demonstrating its utility in complex organic syntheses (Aghekyan et al., 2018).

properties

IUPAC Name

(4-methoxyphenyl)-(4-methylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-11-3-5-12(6-4-11)15(16)13-7-9-14(17-2)10-8-13;/h3-10,15H,16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCQTWANOVNFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(4-methylphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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